molecular formula C12H15NO3 B1455223 Methyl 3-amino-4-(cyclopropylmethoxy)benzoate CAS No. 927802-59-3

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate

Cat. No. B1455223
M. Wt: 221.25 g/mol
InChI Key: NSJBZYWLAYCFRF-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(cyclopropylmethoxy)benzoate” is a chemical compound with the molecular formula C12H15NO3 . It is a compound of interest in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-(cyclopropylmethoxy)benzoate” consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 221.25 g/mol .

Scientific Research Applications

1. Role in Chemical Synthesis

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate serves as a crucial intermediate in the synthesis of diverse chemical compounds. For example, it has been utilized in the cyclization processes to produce substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its versatility in heterocyclic compound synthesis (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This indicates its potential for creating pharmacologically active molecules or novel materials with unique properties.

2. Contributions to Material Science

In the field of material science, methyl 3-amino-4-(cyclopropylmethoxy)benzoate has been implicated in the development of photopolymerization processes. A derivative, explored for its photoiniferter behavior, decomposes under UV irradiation to generate radicals necessary for initiating polymerization, demonstrating the compound's utility in creating advanced polymers with potential applications ranging from coatings to medical devices (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

3. Applications in Organic Chemistry

In organic chemistry, its use extends to facilitating novel radical addition reactions. Cyano(ethoxycarbonothioylthio)methyl benzoate, a related compound, showcases the ability to act as a one-carbon radical equivalent, enabling the introduction of acyl units to olefins. This underlines the compound's importance in synthetic strategies for constructing complex organic molecules with high precision (Bagal, de Greef, & Zard, 2006).

4. Exploration in Drug Development

The relevance of methyl 3-amino-4-(cyclopropylmethoxy)benzoate extends to the realm of drug development, where derivatives are synthesized for evaluating their biological activities, such as antimicrobial properties. The synthesis of novel arylazopyrazolones substituted with thiazolyhydrazone, starting from a related compound, exemplifies the strategic use of this chemical in producing potential therapeutic agents (Shah, 2014).

properties

IUPAC Name

methyl 3-amino-4-(cyclopropylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)9-4-5-11(10(13)6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJBZYWLAYCFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255019
Record name Methyl 3-amino-4-(cyclopropylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate

CAS RN

927802-59-3
Record name Methyl 3-amino-4-(cyclopropylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927802-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(cyclopropylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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